molecular formula C7H10F2O2 B1423802 2-(3,3-Difluorocyclopentyl)acetic acid CAS No. 1260837-43-1

2-(3,3-Difluorocyclopentyl)acetic acid

Cat. No.: B1423802
CAS No.: 1260837-43-1
M. Wt: 164.15 g/mol
InChI Key: UTXOKNILSOCLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclopentyl)acetic acid, also known as DFCA, is an organic compound that belongs to the carboxylic acid family. It has a CAS Number of 1260837-43-1 and a molecular weight of 164.15 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H10F2O2/c8-7(9)2-1-5(4-7)3-6(10)11/h5H,1-4H2,(H,10,11) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.15 . It is in liquid form .

Scientific Research Applications

Analytical Chemistry Applications

2-(3,3-Difluorocyclopentyl)acetic acid and its derivatives are explored in analytical chemistry, particularly in the field of chiral separations. For instance, the enantioseparation of certain drug compounds and their intermediates, including derivatives of this compound, has been successfully achieved using capillary electrophoresis. This separation technique utilizes cyclodextrins as chiral selectors to distinguish between the enantiomers of the compounds, demonstrating the applicability of this compound derivatives in the resolution of chiral mixtures (Zhou et al., 2002).

Material Science and Catalysis

In material science, derivatives of this compound have been investigated for their role in the synthesis of metal-organic frameworks (MOFs). The modification of synthetic procedures with acetic acid has been shown to improve the yield and properties of MOFs, such as MIL-101(Cr), indicating the potential of this compound derivatives in enhancing the efficiency of MOF production and their subsequent applications in catalysis, gas storage, and separation technologies (Zhao et al., 2015).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, the acetic acid derivatives, including those of this compound, serve as key intermediates in the synthesis of various biologically active compounds. These derivatives have been utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents, showcasing their importance in the synthesis of new therapeutic agents and their potential applications in drug discovery (Salionov, 2015).

Environmental Science and Green Chemistry

The derivatives of this compound also find applications in environmental science and green chemistry. For example, acetic acid, a related compound, has been studied for its antimicrobial properties, offering an alternative to traditional antiseptics for the treatment of infections. This highlights the potential of this compound derivatives in developing new, environmentally friendly antimicrobial agents (Ryssel et al., 2009).

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)2-1-5(4-7)3-6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXOKNILSOCLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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